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molecular formula C9H6ClF3O3 B7902603 (2-Chloro-4-trifluoromethyl-phenoxy)-acetic acid

(2-Chloro-4-trifluoromethyl-phenoxy)-acetic acid

Cat. No. B7902603
M. Wt: 254.59 g/mol
InChI Key: WYJXCRUGAOZLSR-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

84 mL of 2 M aqueous NaOH was added to a solution of 23.97 g (0.084 mol) of ethyl (2-chloro-4-trifluoromethyl-phenoxy)-acetate in 200 mL EtOH and the mixture was refluxed for 1 hour. EtOH was concentrated by evaporation i. vac., the residue was diluted with ice water and acidified with 2 M aqueous HCl. The precipitate formed was filtered off, washed with water and dried at 70° C. i. vac.
Name
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
23.97 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:5]=1[O:6][CH2:7][C:8]([O:10]CC)=[O:9]>CCO>[Cl:3][C:4]1[CH:16]=[C:15]([C:17]([F:18])([F:20])[F:19])[CH:14]=[CH:13][C:5]=1[O:6][CH2:7][C:8]([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
84 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
23.97 g
Type
reactant
Smiles
ClC1=C(OCC(=O)OCC)C=CC(=C1)C(F)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
EtOH was concentrated by evaporation i
ADDITION
Type
ADDITION
Details
, the residue was diluted with ice water
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 70° C. i

Outcomes

Product
Name
Type
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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